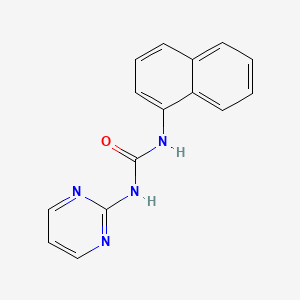

1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea

Description

Properties

CAS No. |

24386-39-8 |

|---|---|

Molecular Formula |

C15H12N4O |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

1-naphthalen-1-yl-3-pyrimidin-2-ylurea |

InChI |

InChI=1S/C15H12N4O/c20-15(19-14-16-9-4-10-17-14)18-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H2,16,17,18,19,20) |

InChI Key |

VOCVZEIQEUOGEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Approaches to the Synthesis of 1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea and Related Urea (B33335) Derivatives

The formation of the urea linkage is a cornerstone of organic synthesis, with several reliable methods available for constructing molecules like this compound. These approaches typically involve the coupling of an amine with a suitable carbonyl-containing reagent.

Reaction of Amines with Isocyanates or Related Carbonylating Reagents

The most direct and widely employed method for synthesizing unsymmetrical ureas is the reaction between an amine and an isocyanate. For the target molecule, this could theoretically proceed via two primary routes:

Route A: Reaction of naphthalen-1-amine with pyrimidin-2-yl isocyanate.

Route B: Reaction of 2-aminopyrimidine (B69317) with 1-naphthyl isocyanate.

This reaction is generally high-yielding and proceeds under mild conditions. beilstein-journals.orgresearchgate.net The synthesis of various diaryl urea derivatives, including analogues of the drug Sorafenib, often utilizes the reaction of an aryl amine with an appropriate aryl isocyanate. asianpubs.org The isocyanates themselves are typically generated from primary amines using phosgene (B1210022) or a safer equivalent like triphosgene (B27547) or by methods such as the Curtius or Hoffman rearrangements. beilstein-journals.orgresearchgate.net

A study on the synthesis of ureas containing a pyrimidinyl group demonstrated the successful creation of a series of novel compounds with potential biological activity, highlighting the viability of incorporating the pyrimidine (B1678525) moiety into urea structures. nih.gov The reaction pathway involves combining the appropriate amine and isocyanate precursors.

In cases where isocyanates are unstable or difficult to handle, other carbonylating agents can be used. For instance, reacting an amine with carbonyldiimidazole (CDI) forms an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to furnish the urea. This phosgene-free method offers a milder alternative for sensitive substrates.

Table 1: Examples of Urea Synthesis via Amine-Isocyanate Reaction

| Amine Reactant | Isocyanate/Carbonylating Reagent | Product Type | Reference |

| Aryl Amines | Aryl Isocyanates | Diaryl Ureas | asianpubs.org |

| Primary/Secondary Amines | Alkyl Halides (via in situ isocyanate) | N,N'-Disubstituted Ureas | beilstein-journals.org |

| Phenyl Semicarbazide | Phthalic Anhydride | 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Ureas | nih.gov |

| Naphthalen-1-amine | Naphthalen-1-amine (with carbonyl source) | 1,3-Di(naphthalen-1-yl)urea | bldpharm.com |

| Aliphatic Diamines | 1-(Isocyanatomethyl)-3,5-dimethyladamantane | Symmetrical 1,3-Disubstituted Diureas | nih.gov |

Displacement Reactions for Pyrimidine Moiety Introduction in Analogues

An alternative strategy for synthesizing pyrimidine-containing ureas involves the nucleophilic aromatic substitution (SNAr) on a suitably activated pyrimidine ring. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, especially when electron-withdrawing groups are present or at the 2-, 4-, and 6-positions. bhu.ac.in

This approach would involve a pre-formed naphthalene-urea derivative bearing a nucleophilic amine, which would then displace a leaving group (such as a halogen or a sulfonyl group) from the 2-position of a pyrimidine ring. Conversely, a urea precursor like 1-(4-((2-anilinopyrimidin-4-yl)oxy)naphthalen-1-yl)urea has been synthesized, demonstrating the coupling of naphthalene (B1677914) and pyrimidine moieties, albeit through an ether linkage. google.com

A relevant study details the preparation of 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one derivatives through the nucleophilic displacement of a 6-chloro-pyrimidine by various amines. nih.gov This illustrates the principle of using displacement reactions to introduce diverse functionalities onto the pyrimidine scaffold.

General Synthetic Strategies for Naphthalene- and Pyrimidine-Containing Heterocycles

The construction of the core heterocyclic systems found in the target molecule relies on a variety of powerful synthetic methods, including classical cyclization reactions and modern multicomponent and green chemistry approaches.

Cyclocondensation Reactions

Cyclocondensation reactions are fundamental to the synthesis of many heterocyclic systems, including pyrimidines. These reactions typically involve the formation of a ring from two or more components through the formation of two new bonds, often with the elimination of a small molecule like water or ammonia (B1221849).

The most common approach to pyrimidine synthesis is the Principal Synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. This method allows for the creation of a wide variety of substituted pyrimidines.

Furthermore, polyazaheterocycles containing a pyrimidine ring, such as pyrido[1,2-a]pyrimidinones and thiazolo[3,2-a]pyrimidinones, are synthesized through the cyclocondensation of 1,3-dielectrophiles with 1,3-dinucleophiles. nih.gov For instance, the reaction between β-enaminodiketones and aromatic amidines leads to various fused pyrimidinone systems. researchgate.net The synthesis of new condensed naphthoquinone and pyrimidine furancarboxylates has also been achieved through heterocyclization reactions. beilstein-journals.orgbeilstein-journals.org

Multicomponent Reactions for Pyrimidine Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. mdpi.com MCRs are particularly attractive for building molecular diversity and are well-suited for pyrimidine synthesis. acs.orgbohrium.com

The Biginelli reaction is a classic and widely studied MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea. mdpi.com While this yields a dihydropyrimidine, subsequent oxidation can provide the aromatic pyrimidine ring.

More contemporary MCRs offer direct access to fully aromatic pyrimidines. For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. organic-chemistry.orgorganic-chemistry.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.orgbohrium.com

Table 2: Selected Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Name/Type | Reactants | Product | Key Features | Reference |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea (B124793) | 3,4-Dihydropyrimidin-2(1H)-ones | Classic, high atom economy | mdpi.com |

| Iridium-catalyzed MCR | Amidine, Alcohols | Substituted Pyrimidines | Sustainable, regioselective, liberates H₂ and H₂O | acs.orgorganic-chemistry.orgorganic-chemistry.org |

| [3 + 2 + 1] Annulation | Amidines, Ketones, N,N-Dimethylaminoethanol | Substituted Pyrimidines | Eco-friendly, oxidative | organic-chemistry.org |

| Pseudo Five-Component | Methyl Aryl Ketone, Aromatic Aldehyde, Ammonium Acetate | Polysubstituted Pyrimidines | Uses simple starting materials | mdpi.com |

Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidines to reduce environmental impact. rasayanjournal.co.in These methods focus on minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. benthamdirect.comnih.gov

Key green strategies for pyrimidine synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and lead to cleaner reactions compared to conventional heating. rasayanjournal.co.inbenthamdirect.com

Solvent-Free Reactions: Performing reactions without a solvent (or using a recyclable one like an ionic liquid) minimizes waste and simplifies product purification. rasayanjournal.co.inresearchgate.net Ball milling is a mechanical, solvent-free technique that can also be employed. rasayanjournal.co.in

Catalysis: The use of efficient and recyclable catalysts, including green catalysts, can replace stoichiometric reagents and enable reactions under milder conditions. benthamdirect.comnih.gov

Ultrasonic Synthesis: Sonication provides an alternative energy source that can promote reactions and enhance yields. rasayanjournal.co.in

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently green due to their high atom economy and reduction of intermediate isolation steps. acs.orgrasayanjournal.co.in

These sustainable methods offer powerful and environmentally responsible alternatives to traditional synthetic protocols for accessing the pyrimidine core. benthamdirect.com

Design and Synthesis of Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are centered on strategies to systematically alter its chemical structure to modulate its physicochemical and biological properties. These strategies often involve the modification of the three core components: the naphthalene moiety, the pyrimidine moiety, and the central urea linkage.

The core structure of this compound provides a versatile scaffold for structural diversification. Medicinal chemistry campaigns often explore modifications of each component to optimize properties such as potency, selectivity, and pharmacokinetic profiles. researchgate.netresearchgate.net

Diversification of the Naphthalene Moiety:

The naphthalene scaffold is a common feature in many bioactive compounds and offers several positions for substitution. nih.govmdpi.com The introduction of various functional groups onto the naphthalene ring can significantly influence the molecule's properties. nih.gov Strategies for diversification include:

Substitution at various positions: The naphthalene ring has multiple positions available for the introduction of substituents. The electronic and steric properties of these substituents can be varied to probe their effect on activity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule. acs.org

Bioisosteric replacement: The naphthalene ring can be replaced with other aromatic or heteroaromatic systems to explore the impact of different ring systems on biological activity.

A general approach to introduce diversity at the naphthalene core involves the synthesis of substituted 1-naphthylamines, which can then be converted to the corresponding isocyanates. The synthesis of 1,5-Naphthalene diisocyanate, for example, can be achieved from 1,5-diaminonaphthalene through phosgenation. google.comchemicalbook.com A similar principle can be applied to monosubstituted naphthalenes. The preparation of (R)-(-)-1-(1-naphthyl)ethyl isocyanate is another example of a modified naphthalene precursor. chemsrc.com

Table 1: Examples of Substituted Naphthalene Precursors for Analogue Synthesis

| Precursor Compound | CAS Number | Key Features |

| 1,5-Naphthalene diisocyanate | 3173-72-6 | Provides a means to create dimeric structures. chemicalbook.comchemicalbook.com |

| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | 42340-98-7 | Introduces a chiral center adjacent to the naphthalene ring. chemsrc.com |

| 1-Naphthyl isocyanate | 86-84-0 | The direct precursor for the parent compound. |

Data from referenced chemical suppliers and literature.

Diversification of the Pyrimidine Moiety:

The pyrimidine ring is another key component that can be extensively modified. 2-Aminopyrimidine, the precursor for this part of the molecule, can be synthesized through various methods, including the condensation of amidines with β-dicarbonyl compounds. ijpsjournal.com The diversification of the pyrimidine ring can be achieved through several strategies:

Substitution on the pyrimidine ring: The pyrimidine ring can be substituted at various positions (e.g., 4, 5, and 6 positions). For instance, 2-amino-4,6-dichloropyrimidine (B145751) can be used as a starting material to introduce different substituents by reacting it with various amines. mdpi.comnih.gov A deconstruction-reconstruction strategy has also been reported for pyrimidine diversification, where the pyrimidine ring is cleaved and then re-formed into other nitrogen heterocycles. nih.gov

Introduction of fused rings: The pyrimidine ring can be fused with other rings to create more complex heterocyclic systems.

Table 2: Examples of Substituted Pyrimidine Precursors for Analogue Synthesis

| Precursor Compound | Synthetic Utility | Reference |

| 2-Amino-4,6-dichloropyrimidine | Allows for substitution at the 4 and 6 positions with various nucleophiles. | mdpi.comnih.gov |

| 2-Aminopyrimidine-5-carbonitrile derivatives | Can be synthesized via a multi-component reaction, offering a handle for further functionalization. | rsc.org |

| 5- and 6-substituted 2-aminopyrimidines | Can be prepared from β-ketoesters or β-aldehydoesters and guanidine. | rsc.org |

Data from referenced chemical literature.

Diversification of the Urea Core:

The urea linkage is a critical hydrogen bonding motif and its modification can have a profound impact on the compound's interaction with biological targets. researchgate.netnih.govnih.gov Strategies for diversifying the urea core include:

N-Alkylation or N-Arylation: Introduction of substituents on the urea nitrogens can alter the hydrogen bonding capacity and conformational flexibility of the molecule. For example, N-methylation has been shown to disrupt planarity and increase solubility in some urea derivatives. nih.gov

Bioisosteric Replacement: The urea group can be replaced with other functionalities that can mimic its hydrogen bonding properties, such as thiourea, guanidine, or other suitable linkers. nih.govrsc.org The synthesis of thiourea analogues can be achieved by reacting isothiocyanates with amines. nih.gov

Conformational Constraint: Incorporating the urea functionality into a cyclic system can restrict its conformation, which can be beneficial for binding to a specific target.

The general synthesis of urea derivatives often involves the reaction of an isocyanate with an amine. researchgate.netgoogle.com In the context of this compound, this would involve the reaction of 1-naphthyl isocyanate with 2-aminopyrimidine. ijpsjournal.comnih.gov The reactivity of isocyanates with amino groups is a well-established and versatile reaction for the formation of urea linkages. researchgate.net

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Elements within the 1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea Scaffold

The fundamental pharmacophore of this compound comprises three key elements: the naphthalene (B1677914) ring, the pyrimidine (B1678525) ring, and the central urea (B33335) linker. The urea moiety is a privileged structure in medicinal chemistry, primarily due to its ability to form multiple stable hydrogen bonds with protein and receptor targets. nih.govnih.gov The NH groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, facilitating strong and specific drug-target interactions. nih.govmdpi.com

Impact of Structural Modifications on Biological Activity

Systematic modifications of the this compound scaffold have provided a detailed understanding of the SAR for this class of compounds.

Computational studies, such as those using density functional theory (DFT), have been employed to quantify the electronic effects of various substituents on the naphthalene nucleus. nih.gov These studies help in predicting how different functional groups will alter the charge distribution and reactivity of the aromatic system. nih.govrsc.org The introduction of either electron-donating or electron-withdrawing groups can fine-tune the interaction of the naphthalene moiety with its binding pocket.

Table 1: Impact of Naphthalene Ring Substituents on Biological Activity (Hypothetical Data for Illustrative Purposes)

| Substituent at C4 | Lipophilicity (logP) | Receptor Binding Affinity (Ki, nM) |

| -H | 3.5 | 150 |

| -OCH3 | 3.6 | 120 |

| -Cl | 4.1 | 95 |

| -CF3 | 4.4 | 80 |

This table illustrates a hypothetical trend where increasing the lipophilicity and electron-withdrawing nature of the substituent on the naphthalene ring leads to enhanced binding affinity.

For example, the addition of bulky groups at the 5-position of the pyrimidine ring has been shown to enhance the antifungal activities of certain sulfonylurea derivatives, suggesting that steric factors can be crucial for optimal target engagement. researchgate.net Docking simulations have further indicated that such bulky groups can lead to improved interactions within the target's binding site. researchgate.net

Table 2: Influence of Pyrimidine Ring Substituents on Kinase Inhibition (Hypothetical Data for Illustrative Purposes)

| Substituent at C5 | Steric Hindrance | Kinase Inhibition (IC50, µM) |

| -H | Low | 5.2 |

| -CH3 | Medium | 2.8 |

| -Phenyl | High | 1.1 |

| -Br | Medium | 3.5 |

This table presents a hypothetical scenario where increasing the steric bulk at the 5-position of the pyrimidine ring correlates with improved kinase inhibition, except for the bromo-substituent which may introduce unfavorable electronic effects.

The urea linker is not merely a spacer but an active contributor to the biological activity. Its primary role is to correctly orient the naphthalene and pyrimidine rings and to participate in crucial hydrogen bonding interactions with the target protein. nih.govnih.gov The conformational flexibility and geometry of the urea moiety are therefore of paramount importance.

N,N'-disubstituted ureas generally adopt a trans,trans conformation in both solution and the solid state, which allows for optimal hydrogen bonding. nih.gov However, substitution on one of the urea nitrogens can disrupt this planarity. For example, the introduction of a methyl group on a urea nitrogen can lead to a steric clash with adjacent aromatic rings, forcing a change in conformation and potentially altering the biological activity. nih.gov

To overcome potential liabilities of the urea group, such as poor solubility or metabolic instability, bioisosteric replacements have been explored. nih.gov Bioisosteres are functional groups that possess similar physical and chemical properties to the original group, allowing them to maintain biological activity. ipinnovative.com

Common bioisosteres for the urea moiety include thiourea (B124793), squaramide, and guanidine. For instance, the replacement of urea with a squaramide group has been a successful strategy in the development of neuropeptide Y1 receptor antagonists. nih.gov Another innovative approach has been the use of a 2-aminopyrimidin-4(1H)-one ring as a urea bioisostere, which resulted in a CXCR2 antagonist with improved permeability and stability. nih.gov

Table 3: Common Bioisosteric Replacements for the Urea Moiety

| Original Moiety | Bioisosteric Replacement | Key Properties |

| Urea (-NHCONH-) | Thiourea (-NHCSNH-) | Similar hydrogen bonding, altered electronics |

| Urea (-NHCONH-) | Squaramide | Strong hydrogen bonding, rigid structure |

| Urea (-NHCONH-) | Guanidine (-NHC(=NH)NH-) | Basic, can form salt bridges |

| Urea (-NHCONH-) | 2-Aminopyrimidin-4(1H)-one | Improved stability and permeability |

Conformational Analysis and its Correlation with Pharmacological Profile

The three-dimensional conformation of this compound is a key determinant of its pharmacological activity. The relative orientation of the naphthalene and pyrimidine rings, governed by the rotational freedom around the C-N bonds of the urea linker, dictates how the molecule fits into its biological target.

Conformational analysis of related structures provides valuable insights. For example, in the crystal structure of a similar compound, 1-(naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea, the dihedral angles between the central thiourea core and the aromatic rings are relatively small, indicating a somewhat planar conformation. nih.gov The molecule adopts a trans-cis conformation with respect to the positions of the aromatic groups relative to the sulfur atom. nih.gov

Disruption of the planarity, for instance by introducing bulky substituents that cause steric hindrance, can have a profound effect on the biological activity. nih.gov The correlation between a specific conformational state and a favorable pharmacological profile underscores the importance of rigidification strategies in drug design to lock the molecule in its bioactive conformation.

Molecular Target Identification and Mechanism of Action Preclinical Focus

Investigation of Binding Interactions with Biological Targets

The urea (B33335) functional group is a key feature in many kinase inhibitors, acting as a hydrogen bond donor-acceptor moiety that can interact with the catalytic cleft of kinases. researchgate.net The combination of a naphthalene (B1677914) ring and a pyrimidine (B1678525) ring in a urea-based scaffold suggests potential interactions with a variety of biological targets.

Kinase Inhibition Profiles

Naphthalene and pyrimidine-urea derivatives have been investigated for their potential to inhibit various kinases involved in cell signaling and proliferation.

p38 MAPK: Compounds described as 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl)oxy)naphthalen-1-yl) ureas have been patented as inhibitors of p38 MAP kinase, particularly the alpha subtype. google.com These inhibitors are suggested to be useful in the treatment of inflammatory diseases like COPD and asthma. google.com The development of many p38 MAPK inhibitors has been halted due to toxicity issues arising from their broad tissue distribution. google.com

FLT3: Fms-like tyrosine kinase 3 (FLT3) is a crucial target in acute myeloid leukemia (AML), with mutations leading to constitutive activation of the kinase. nih.govnih.gov While direct data on 1-(naphthalen-1-yl)-3-(pyrimidin-2-yl)urea is unavailable, other urea-containing compounds have shown potent FLT3 inhibition. researchgate.netnih.gov For instance, a series of 1,4-diaryl-1,2,3-triazolo-based ureas were developed as novel FLT3 inhibitors, with some compounds showing strong inhibitory activity against the FLT3-ITD mutation. nih.gov

c-Raf: The Raf kinases (A-Raf, B-Raf, c-Raf) are key components of the MAPK signaling pathway. nih.gov N-3-thienyl N'-aryl ureas have been identified as novel inhibitors of Raf kinase. researchgate.net Sorafenib, a phenylurea-containing compound, was initially developed as a c-Raf inhibitor. researchgate.net More recently, novel naphthalene-based diarylamide derivatives have been designed as pan-Raf kinase inhibitors, demonstrating potent activity against wild-type B-Raf, mutant B-Raf (V600E), and c-Raf. nih.gov Pan-RAF inhibitors like LY3009120, a pyridinyl-urea derivative, have been developed to overcome the paradoxical activation of the MAPK pathway seen with some selective BRAF inhibitors. nih.govresearchgate.netmdpi.com

CDKs: Information regarding the direct inhibition of Cyclin-Dependent Kinases (CDKs) by this compound or its close analogs is not readily available in the provided search results.

FGFR: Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases, and their aberrant activation is implicated in various cancers. nih.govnih.gov A pyrimidyl urea core has been incorporated into the design of FGFR inhibitors like FIIN-3, which can overcome resistance to first-generation inhibitors. nih.gov This design feature, which forms a pseudo six-membered ring through an intramolecular hydrogen bond, is also present in the potent FGFR inhibitor BGJ398. nih.gov Novel 7-formyl-naphthyridyl-urea derivatives have also been explored as potential selective FGFR4 inhibitors. researchgate.net

Syk: Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase involved in immune signaling. nih.gov Inhibition of Syk is a therapeutic strategy for autoimmune diseases and some cancers. nih.gov While direct inhibition by the subject compound is not documented, the Syk inhibitor R406 has been shown to promote the chemical reprogramming of fibroblasts. nih.gov Sovleplenib is another potent and selective Syk inhibitor currently in clinical development. nih.gov

Enzyme Inhibition

The structural motifs of this compound suggest potential interactions with various enzymes.

Urease: Compounds containing a urea or thiourea (B124793) fragment are considered natural candidates for urease inhibition. nih.gov The enzyme urease, a nickel-dependent metalloenzyme, hydrolyzes urea into ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net While specific data for this compound is lacking, other urea derivatives have been studied as urease inhibitors. nih.gov For example, 1-(4-chlorophenyl)-3-palmitoylthiourea is a potent inhibitor of jack bean urease. nih.gov The only licensed urease inhibitor, acetohydroxamic acid (AHA), has limitations due to side effects. nih.gov

α-glucosidase and α-amylase: There is no specific information in the provided results regarding the inhibition of α-glucosidase or α-amylase by this compound or its close analogs.

HDAC: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation, making them attractive targets for cancer therapy. researchgate.netexplorationpub.com Aryl ureas have been identified as HDAC inhibitors. nih.gov Specifically, some derivatives are being investigated for their potential to selectively inhibit HDAC6. nih.gov Other complex urea-containing compounds have been shown to inhibit class I HDACs. nih.gov

COX enzymes: No information was found regarding the inhibition of cyclooxygenase (COX) enzymes by this compound or its direct analogs in the provided search results.

Receptor Modulation

CXCR2: There is no specific information available in the search results regarding the modulation of the CXCR2 receptor by this compound or its close analogs.

Elucidation of Cellular and Molecular Mechanisms (Preclinical in vitro)

The potential downstream cellular effects of targeting kinases and enzymes with naphthalene- and pyrimidine-urea derivatives have been explored in preclinical studies.

Induction of Programmed Cell Death

Apoptosis: The induction of apoptosis is a common mechanism of action for many anticancer agents. Naphthalene-based diarylamide derivatives that act as pan-Raf inhibitors have been shown to induce dose-dependent apoptosis in melanoma cell lines. nih.gov Pan-RAF inhibitors like LY3009120 can induce apoptosis in acute myeloid leukemia cells. mdpi.com Furthermore, some HDAC inhibitors with a urea-like structure can induce apoptosis in cancer cells. diva-portal.org Certain naphthalene-based urea derivatives are also suggested to induce apoptosis in cancer cells by disrupting metabolic pathways. evitachem.com

Methuosis: There is no information in the provided search results regarding the induction of methuosis by this compound or its analogs.

Anti-inflammatory Pathways

The inhibition of kinases such as p38 MAPK and Syk can lead to downstream anti-inflammatory effects.

Inhibition of PGE2, NO, NF-κB, chemokines, and cytokines: p38 MAPK inhibitors are known to be effective in reducing various inflammatory parameters. google.com The inhibition of p38 MAPK can lead to a reduction in the release of inflammatory cytokines like IL-8. google.com Syk is a key regulator of immune receptor signaling, and its inhibition can modulate pathways involving NF-κB and cytokine secretion, leading to anti-inflammatory effects. nih.gov

Antimicrobial Modalities

While direct studies on the antimicrobial properties of this compound are not extensively documented, research into structurally related compounds provides significant insights into its potential antimicrobial modalities. A class of urea and thiourea derivatives incorporating a naphthalene-1,5-diamine core has demonstrated notable antimicrobial activity. acgpubs.orgacgpubs.org These compounds have shown efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella aerogenes. acgpubs.orgresearchgate.net

The proposed mechanism for these related naphthalene-urea derivatives involves the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. acgpubs.orgacgpubs.org Molecular docking studies support this hypothesis, indicating that derivatives with specific substitutions, such as 4-fluorophenyl, 3-trifluoromethylphenyl, and 4-chlorophenyl, fit stably into the DNA gyrase binding pocket, suggesting a strong potential for enzyme inhibition. acgpubs.orgacgpubs.org The presence of the naphthalene moiety is considered a key pharmacophore contributing to these biological activities. researchgate.net

The antimicrobial potential of various urea derivatives has been widely explored, with many exhibiting activity against multidrug-resistant strains like Acinetobacter baumannii. nih.gov The structural combination of a naphthalene ring, a known antimicrobial scaffold, with a urea linker suggests that this compound could exhibit similar properties by targeting essential bacterial enzymes. researchgate.netnih.gov

Table 1: Antimicrobial Activity of Related Naphthalene-Urea Derivatives This table is representative of data for structurally similar compounds, not this compound itself.

| Compound Derivative | Bacterial Strain | Activity Level | Proposed Target |

|---|---|---|---|

| 1,1'-(Naphthalene-1,5-diyl)bis(3-(4-chlorophenyl)urea) | S. aureus | Significant | DNA Gyrase |

| 1,1'-(Naphthalene-1,5-diyl)bis(3-(4-fluorophenyl)urea) | B. subtilis | High | DNA Gyrase |

| 1,1'-(Naphthalene-1,5-diyl)bis(3-(3-trifluoromethylphenyl)thiourea) | P. aeruginosa | Significant | DNA Gyrase |

| Adamantyl urea adduct (3l) | A. baumannii | Excellent (94.5% inhibition) | Not Specified |

Modulation of Specific Cellular Signaling Pathways (e.g., Ras–Raf–MEK–ERK, MAPK/JNK, STAT1)

The structural motifs within this compound, specifically the diaryl urea backbone, are characteristic of a class of compounds known to function as potent kinase inhibitors. These inhibitors often target key components of cellular signaling cascades critical for cell proliferation, survival, and differentiation.

Ras–Raf–MEK–ERK Pathway: The Ras/Raf/MEK/ERK pathway is a central signaling cascade that is frequently dysregulated in various cancers. nih.govmdpi.com Diaryl urea compounds are a well-established class of Raf kinase inhibitors. researchgate.net For instance, Sorafenib, a diaryl urea derivative, is a multi-kinase inhibitor that targets both B-Raf and c-Raf. nih.gov Research on novel naphthalene-based diarylamides, which are structurally analogous to diaryl ureas, has led to the development of pan-Raf inhibitors with activity against both wild-type and mutated forms of B-Raf. nih.gov These findings suggest that the naphthalene-urea scaffold of this compound could potentially interact with and inhibit Raf kinases, thereby disrupting the downstream signaling to MEK and ERK. nih.govresearchgate.net The inhibition of this pathway is a key strategy in cancer therapy, and compounds that can block it at multiple points are of significant interest. quanterix.comresearchgate.net

MAPK/JNK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including the JNK and p38 cascades, are activated by stress stimuli and regulate cellular responses such as inflammation and apoptosis. nih.gov A specific class of pyrazole-naphthyl urea compounds has been identified as potent inhibitors of p38 MAP kinase. nih.govnih.gov A prominent example is the clinical candidate BIRB 796, which binds to a distinct allosteric site on p38, inducing a conformational change that inhibits its activity. nih.gov Given the structural similarity, it is plausible that this compound could adopt a similar binding mode and function as a p38 MAPK inhibitor. Furthermore, pyrimidine-based compounds have been shown to inhibit JNK signaling. nih.gov The presence of both naphthalene and pyrimidine moieties suggests a potential dual-inhibitory role or a complex interaction with the MAPK signaling network. nih.govuoa.gr

Table 2: Inhibitory Activity of Related Naphthalene-Urea Compounds on p38 MAP Kinase This table presents data for structurally related compounds to illustrate the potential of the scaffold.

| Compound Class | Specific Compound Example | Target Kinase | Mechanism of Action |

|---|---|---|---|

| Pyrazole-Naphthyl Urea | BIRB 796 | p38 MAP Kinase | Binds to an allosteric site, stabilizing an inactive conformation. |

| Pyrimidine-Urea Derivatives | Generic | p38α MAP Kinase | Competitive binding at the ATP site. uoa.gr |

| Naphthalene-based Diaryl-amides | Compound 9a (difluoromethoxy derivative) | B-Raf (WT & V600E), c-Raf | Pan-Raf inhibition. nih.gov |

STAT1 Signaling: The Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon signaling. nih.gov While direct inhibition of STAT1 by naphthalene-urea compounds is not well-documented, components of this molecular structure are found in inhibitors of upstream kinases. The Janus kinases (JAKs) are critical for activating STAT proteins. nih.gov Notably, various pyrimidine derivatives have been successfully developed as selective JAK1 inhibitors. nih.gov This suggests that the pyrimidine ring in this compound could potentially interact with the ATP-binding pocket of kinases like JAK1, thereby indirectly modulating STAT1-mediated signaling. STAT1 itself can participate in a positive feedback loop, where its activation leads to increased expression of the STAT1 gene, amplifying or sustaining interferon signals. nih.gov

Urea-Assisted RNA Unfolding Mechanisms

The urea moiety of this compound has intrinsic chemical properties that can influence the structure of macromolecules, particularly RNA. Urea is a well-known chemical denaturant used to study the folding and stability of RNA. nih.govnih.gov The mechanism of urea-induced RNA denaturation is primarily driven by its direct and favorable interactions with the nucleic acid bases that become exposed as the RNA molecule unfolds. nih.govnih.govsemanticscholar.org

There are two primary modes of interaction:

Hydrogen Bonding: Urea molecules can form multiple hydrogen bonds with the functional groups of the RNA bases (adenine, guanine, cytosine, and uracil), effectively competing with and disrupting the Watson-Crick base pairing that stabilizes RNA secondary structures like hairpins and helices. researchgate.net

Stacking Interactions: Beyond hydrogen bonding, urea molecules have been shown to engage in stacking interactions, particularly with the purine (B94841) bases (adenine and guanine). researchgate.netresearchgate.net This interaction further contributes to the destabilization of the stacked base architecture that is crucial for RNA structural integrity.

These interactions collectively lower the free energy of the unfolded state relative to the folded state, thereby promoting denaturation. nih.govnih.gov While the backbone of the RNA is less affected, the strong solubilizing effect of urea on the bases is the main driving force for unfolding. nih.gov Therefore, it is conceivable that the urea component of this compound could participate in similar RNA unfolding mechanisms if the compound achieves sufficient proximity to an RNA target.

Table 3: Conceptual Interactions in Urea-Assisted RNA Unfolding This table outlines the general principles of urea's interaction with RNA.

| Interacting Moiety | RNA Component | Type of Interaction | Consequence |

|---|---|---|---|

| Urea | RNA Bases (A, U, G, C) | Hydrogen Bonding | Disruption of Watson-Crick base pairs. |

| Urea | Purine Bases (A, G) | Stacking Interactions | Destabilization of base stacking. |

| Urea | RNA Surface | Favorable Solubilization | Lowers free energy of the unfolded state. nih.gov |

Preclinical Biological Evaluation

In Vitro Efficacy Assessments

In vitro studies are the cornerstone of early-stage drug discovery, offering a controlled environment to investigate the direct effects of a compound on biological systems. These assays are designed to determine a compound's potential as an anticancer, antimicrobial, or antioxidant agent and to understand its fundamental pharmacological properties.

The initial evaluation of a potential anticancer agent typically involves screening against a panel of human cancer cell lines to assess its antiproliferative and cytotoxic effects. A primary tool for this is the National Cancer Institute's 60-cell line (NCI-60) screen, which represents nine different types of human cancer, including breast, colon, lung, and melanoma. nih.govrevvity.com This extensive panel allows for the identification of compounds with broad-spectrum activity or selective toxicity against specific cancer types. nih.govrevvity.com The screening process involves exposing the cells to the test compound over a range of concentrations for a defined period, typically 48 hours, after which cell viability is measured using assays like the sulforhodamine B (SRB) assay. nih.gov

Beyond the NCI-60 panel, specific cell lines are often used to investigate activity against particular cancers. For instance, urea (B33335) derivatives are frequently tested against cell lines such as:

HepG-2: A human liver cancer cell line.

HCT-116: A human colorectal cancer cell line. nih.govnih.gov

MDA-MB-231: A human breast adenocarcinoma cell line, often used as a model for triple-negative breast cancer. nih.govmdpi.com

HeLa: A human cervical cancer cell line.

The antiproliferative and cytotoxic effects in these assays are commonly determined using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. nih.govmdpi.com This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. nih.govnih.gov The results are typically reported as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. Studies on various aryl urea derivatives have demonstrated their antiproliferative activity in the low micromolar range across different cell lines. mdpi.com

Table 1: Representative Cell Lines for In Vitro Cytotoxicity Screening

| Cell Line | Cancer Type | Typical Assay | Endpoint |

| NCI-60 Panel | 9 Different Tissues | Sulforhodamine B (SRB) | GI₅₀, TGI, LC₅₀ |

| HepG-2 | Liver Cancer | MTT Assay | IC₅₀ |

| HCT-116 | Colorectal Cancer | MTT, Real-Time Cell Analysis | IC₅₀, Cell Index |

| MDA-MB-231 | Breast Cancer | MTT, Real-Time Cell Analysis | IC₅₀, Cell Index |

| HeLa | Cervical Cancer | MTT Assay | IC₅₀ |

Target-Specific Functional Assays (e.g., kinase activity assays, enzyme activity assays)

To elucidate the mechanism of action, compounds are subjected to target-specific functional assays. Aryl ureas are a well-established scaffold for kinase inhibitors, and thus, kinase activity assays are highly relevant. mdpi.compatexia.com These assays measure the ability of a compound to inhibit the enzymatic activity of specific protein kinases, which are often dysregulated in cancer. nih.gov For example, related urea-containing compounds have been evaluated for their inhibitory effects on kinases such as:

p38 MAP Kinase: Involved in cellular responses to stress and inflammation. patexia.comgoogle.com

Mammalian Target of Rapamycin (mTOR): A key regulator of cell growth and proliferation. nih.gov

Janus Kinases (JAKs): Mediate signaling for numerous cytokines and growth factors. nih.gov

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose inhibition is a common cancer therapy strategy. medchemexpress.com

These assays are often performed in a cell-free format using purified enzymes and substrates, and the activity is measured by quantifying the phosphorylation of the substrate. nih.gov

Other enzyme activity assays may also be employed depending on the compound's predicted targets. For instance, urea derivatives are often investigated as urease inhibitors. nih.govnih.gov Urease is an enzyme produced by various bacteria and fungi that hydrolyzes urea and is implicated in several pathological conditions. nih.govnih.gov Inhibition assays typically measure the reduction in ammonia (B1221849) production in the presence of the test compound. nih.gov

Urea and naphthalene (B1677914) derivatives have been reported to possess antimicrobial properties. nih.govnih.govresearchgate.netresearchgate.net Therefore, a comprehensive preclinical evaluation includes testing against a broad spectrum of pathogenic microbes. The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The analysis is conducted against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 2: Common Microbial Strains for Antimicrobial Spectrum Analysis

| Category | Organism |

| Gram-Positive Bacteria | Staphylococcus aureus |

| Bacillus subtilis | |

| Enterococcus faecalis | |

| Gram-Negative Bacteria | Escherichia coli |

| Pseudomonas aeruginosa | |

| Klebsiella pneumoniae | |

| Acinetobacter baumannii | |

| Fungal Strains | Candida albicans |

| Aspergillus niger |

Studies on novel urea derivatives have shown significant growth inhibition against various microbial strains, sometimes comparable to standard antibiotics like Ciprofloxacin. nih.govresearchgate.net

The capacity of a compound to act as an antioxidant is a valuable therapeutic property, as oxidative stress is implicated in numerous diseases, including cancer. The antioxidant potential of 1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea would be evaluated using standard in vitro chemical tests. nih.gov These assays are generally based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. nih.gov

Commonly used methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. nih.govresearchgate.net The results can be expressed as an IC₅₀ value or an Antioxidant Activity Index (AAI). researchgate.netresearchgate.net

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in an intense blue color. nih.govscirp.org

ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) Radical Cation Decolorization Assay: Similar to the DPPH assay, this method measures the compound's ability to scavenge the ABTS radical cation. nih.gov

Studies on related heterocyclic compounds, such as those containing a perimidine nucleus derived from naphthalene, have demonstrated significant antioxidant activity using these methods. scirp.org

Early assessment of a compound's ADME properties is crucial to predict its pharmacokinetic behavior in vivo. nih.gov These in vitro assays help to identify potential liabilities such as poor solubility or rapid metabolism, which can hinder drug development. mdpi.com For a compound like this compound, a standard panel of in vitro ADME tests would be performed.

Table 3: Key In Vitro ADME/Tox Properties and Assays

| Property | Pharmacological Question Addressed | Common In Vitro Assay |

| Aqueous Solubility | Will the compound dissolve sufficiently to be absorbed? | Kinetic or thermodynamic solubility assays |

| Lipophilicity | Will the compound be stored in fat or penetrate membranes? | LogP/LogD determination (e.g., shake-flask method) |

| Permeability | Can the compound cross the intestinal wall to enter circulation? | Parallel Artificial Membrane Permeability Assay (PAMPA) |

| Metabolic Stability | How quickly is the compound broken down by the liver? | Liver microsome stability assay (human, rat) |

| Plasma Protein Binding | How much of the compound is free in the blood to act on its target? | Equilibrium dialysis, ultracentrifugation |

| Cytotoxicity | Is the compound generally toxic to cells? | Hepatocyte cytotoxicity assay (e.g., using HepG2 cells) |

Computational tools are often used for an initial prediction of these properties. neliti.commdpi.com For example, pyrazolo[3,4-d]pyrimidine derivatives, which share a pyrimidine (B1678525) core, have been evaluated in silico and in vitro, showing good membrane permeability but sometimes suboptimal aqueous solubility and metabolic stability. mdpi.com

Preclinical In Vivo Efficacy Studies

Following promising in vitro results, candidate compounds advance to preclinical in vivo studies to evaluate their efficacy and behavior within a whole, living organism. These studies are essential to confirm the therapeutic potential observed in vitro. While specific in vivo efficacy data for this compound is not publicly available, the standard approach would involve animal models relevant to the compound's intended therapeutic application. For instance, if the compound showed significant anticancer activity in vitro, it would be tested in rodent xenograft models where human cancer cells are implanted into immunocompromised mice. If it demonstrated potent activity as a JAK inhibitor, it might be evaluated in a rat model of adjuvant-induced arthritis. nih.gov These studies provide critical information on the compound's ability to inhibit tumor growth or modulate disease in a complex biological system.

Selection of Relevant Animal Models

There is no available scientific literature detailing the selection of specific animal models, such as xenograft or allergen-driven models, for the in vivo evaluation of this compound.

Assessment of Therapeutic Efficacy in Animal Models

No published studies were found that assess the therapeutic efficacy of this compound in animal models. Consequently, data on tumor growth inhibition, modulation of inflammatory biomarkers, or skin pathology indicators for this compound are not available.

Considerations for Model Relevance and Predictive Power for Human Systems

Without any studies conducted on this compound in animal models, there is no basis for a discussion on the relevance and predictive power of such models for human systems in the context of this specific compound.

Computational Chemistry and Rational Drug Design

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of a biological target, typically a protein, to design and identify potent inhibitors. This approach is particularly relevant for 1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea, as the urea (B33335) and pyrimidine (B1678525) moieties are known to interact with the ATP-binding sites of various kinases.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. For this compound, docking studies would be instrumental in predicting its binding mode within the active site of a target kinase. The urea moiety is capable of forming crucial hydrogen bonds with the hinge region of the kinase, a key interaction for many kinase inhibitors. The pyrimidine ring can engage in π-π stacking interactions with aromatic residues in the binding pocket, while the naphthalene (B1677914) group can occupy a hydrophobic pocket, further enhancing binding affinity.

Docking simulations of analogous compounds, such as 1-Benzoyl-3-(pyrimidin-2-yl)thiourea, have demonstrated preferential binding to kinase ATP sites through these mechanisms. In a hypothetical docking study of this compound against a panel of kinases, the binding affinities and key interactions could be predicted. The results are often presented in a table that includes a docking score, which is an estimation of the binding free energy, and a summary of the key interactions.

Table 1: Hypothetical Molecular Docking Results of this compound against Selected Kinase Targets

| Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues (H-bonds) | Key Interacting Residues (Hydrophobic/π-π) |

|---|---|---|---|

| EGFR | -9.8 | Met793, Gln791 | Leu718, Val726, Ala743, Leu844 |

| VEGFR2 | -9.5 | Cys919, Asp1046 | Val848, Ala866, Leu889, Leu1035 |

| p38 MAPK | -9.2 | Met109, Gly110 | Leu75, Thr106, Ile84, Leu167 |

| PI3Kα | -8.9 | Val851, Ser774 | Trp780, Met772, Tyr836, Met922 |

Note: The data in this table is illustrative and based on typical results for similar urea-based kinase inhibitors. It does not represent experimentally verified results for this compound.

De novo design is a computational method used to generate novel molecular structures with desired properties from scratch, rather than screening existing compound libraries. This technique can be employed to design novel inhibitors based on the structural features of the target's active site. Starting with a fragment of this compound, such as the pyrimidin-2-yl urea core, de novo design algorithms could explore different chemical groups to replace the naphthalene moiety to potentially improve binding affinity or selectivity for a specific kinase. This approach has been successfully used in the design of cyclic urea inhibitors for other enzymes. For instance, fragments can be grown within the active site, and their compatibility is scored based on factors like steric fit and potential for favorable interactions.

Ligand-Based Drug Design (LBDD)

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. Instead, it relies on the knowledge of a set of molecules that are known to interact with the target.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of pyrimidinyl-naphthalenyl-urea analogs, a QSAR model could be developed to predict their inhibitory activity against a particular kinase. This involves calculating various molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity. Such models can then be used to predict the activity of new, unsynthesized compounds. QSAR studies on other urea-based kinase inhibitors have highlighted the importance of descriptors related to lipophilicity and electronic properties in determining their potency.

Table 2: Example of a QSAR Model for a Series of Urea-Based Kinase Inhibitors

| Model Equation | R² | Q² | F-test |

|---|---|---|---|

| pIC₅₀ = 0.85logP - 0.23TPSA + 1.54*Aromatic_Rings + 2.1 | 0.88 | 0.75 | 112.5 |

Note: This table presents a hypothetical QSAR model to illustrate the concept. The descriptors (logP: lipophilicity, TPSA: topological polar surface area, Aromatic_Rings: number of aromatic rings) and coefficients are for demonstrative purposes only.

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors from the urea group, and an aromatic/hydrophobic feature from the naphthalene ring. This model could then be used as a 3D query to screen large chemical databases to identify other structurally diverse compounds that match the pharmacophore and are therefore likely to be active.

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. Molecular fingerprints are bit strings where each bit represents the presence or absence of a particular substructural feature. Both descriptors and fingerprints are fundamental to many computational chemistry applications, including QSAR and virtual screening. For this compound, descriptors such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) can be calculated. Fingerprints, such as Extended-Connectivity Fingerprints (ECFPs), can capture the detailed atomic environment of the molecule. These can be used to assess the similarity of this compound to known kinase inhibitors and to build machine learning models to predict its activity.

Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) calculations are a cornerstone for understanding the electronic structure and reactivity of this compound. By employing functionals such as B3LYP with an appropriate basis set (e.g., 6-311G++(d,p)), the molecular geometry of the compound can be optimized to its lowest energy state. This optimized structure provides valuable information on bond lengths, bond angles, and dihedral angles.

Theoretical calculations for similar pyrimidine-urea derivatives have been used to determine their stable conformations and to analyze their vibrational spectra. For this compound, DFT would allow for the calculation of atomic charges, revealing the electrophilic and nucleophilic centers within the molecule. The urea linkage, the pyrimidine ring, and the naphthalene system are key regions of interest. The distribution of electron density, as calculated by DFT, governs the non-covalent interactions the molecule can form with biological targets, which is fundamental to its pharmacological activity.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. For this compound, the HOMO is typically distributed over the electron-rich naphthalene and pyrimidine rings, while the LUMO is often localized on the pyrimidine ring and the urea moiety. The precise energy gap value, which can be calculated using DFT, helps in predicting the compound's reactivity and its potential to engage in charge-transfer interactions with a biological target. In related pyrimidine derivatives, a smaller HOMO-LUMO gap has been correlated with higher biological activity. ripublication.com

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capacity of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capacity of the molecule. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | A smaller gap often correlates with higher reactivity and potential biological activity. |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and for predicting its sites for electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the urea group, highlighting these as potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the urea's NH groups would exhibit positive potential, marking them as hydrogen bond donors. This information is crucial for understanding how the molecule might interact with the amino acid residues in the binding pocket of a target protein.

Molecular Dynamics (MD) Simulations for Binding Dynamics and Conformational Changes

While quantum chemical methods provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for studying the binding of a ligand to its receptor and for observing conformational changes that may occur upon binding. nih.gov

For this compound, MD simulations can be performed to model its interaction with a specific biological target, such as a kinase or another enzyme implicated in disease. These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that maintain the binding, and the flexibility of the ligand within the binding site. By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the target. Such studies have been instrumental in understanding the binding modes of similar pyridin-2-yl urea inhibitors. mdpi.com

Cheminformatics Approaches for Chemical Space Exploration and Library Design

Cheminformatics involves the use of computational tools to analyze and organize large sets of chemical data. For this compound, cheminformatics approaches can be used to explore the surrounding chemical space and to design libraries of related compounds with potentially improved properties.

By using molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and molecular fingerprints, it is possible to quantify the similarity of this compound to other known bioactive molecules. This can help in identifying potential biological targets or in predicting off-target effects. Furthermore, virtual libraries of analogues can be generated by systematically modifying different parts of the parent molecule (the naphthalene ring, the pyrimidine ring, or the urea linker). These virtual compounds can then be screened in silico for desired properties, allowing for the prioritization of a smaller, more focused set of compounds for synthesis and experimental testing.

Computational Prediction of Drug-like Properties (excluding toxicity)

In the early stages of drug discovery, it is crucial to assess the drug-like properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Various computational models are available to predict these properties based on the molecule's structure.

For this compound, these predictive models can estimate key parameters such as:

Lipophilicity (logP): This affects solubility, absorption, and membrane permeability.

Aqueous Solubility (logS): Crucial for bioavailability.

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed after oral administration.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Computational tools like SwissADME and others can provide these predictions, often guided by rules such as Lipinski's Rule of Five. mdpi.com These in silico assessments are valuable for identifying potential liabilities early in the drug development process and for guiding the chemical optimization of the lead compound. Studies on other pyrimidine derivatives have successfully used these methods to evaluate their potential as drug candidates. nih.govresearchgate.net

| Property | Predicted Value (Illustrative) | Implication |

| Molecular Weight | ~277.3 g/mol | Compliant with Lipinski's Rule (<500) |

| logP | 3.0 - 4.0 | Indicates moderate lipophilicity |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤10) |

| Predicted GI Absorption | High | Favorable for oral bioavailability |

| BBB Permeant | No | Less likely to cause CNS side effects |

Advanced Analytical Techniques in Chemical Research

Spectroscopic Characterization for Structural Elucidation

The definitive identification and structural confirmation of 1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea would rely on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for elucidating the molecular framework. In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons on the naphthalene (B1677914) and pyrimidine (B1678525) rings, as well as the N-H protons of the urea (B33335) linkage. The chemical shifts, integration values, and coupling patterns would confirm the connectivity of these fragments. For instance, the protons on the naphthalene ring would appear in the aromatic region, with their specific shifts and multiplicities determined by their positions and the electronic influence of the urea group. Similarly, the pyrimidine protons would exhibit characteristic shifts. The N-H protons would likely appear as broad singlets, with their chemical shifts potentially influenced by solvent and concentration.

Infrared (IR) Spectroscopy: The IR spectrum would provide crucial information about the functional groups present. Key vibrational bands would include N-H stretching vibrations, typically appearing in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the urea group would be expected around 1630-1680 cm⁻¹. Additionally, characteristic absorptions for C-N stretching and the aromatic C=C stretching of the naphthalene and pyrimidine rings would be observed in the fingerprint region.

UV-Visible (UV-Vis) Spectroscopy: This technique would reveal the electronic absorption properties of the compound, which are dictated by the π-conjugated system of the naphthalene and pyrimidine rings. The spectrum would likely show absorption maxima corresponding to π→π* transitions within the aromatic systems.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing the loss of specific fragments, such as the naphthalene or pyrimidine moieties.

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are vital for assessing the purity of a synthesized compound and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC): An HPLC method would be developed to determine the purity of This compound . This would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase (typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water) to achieve good separation from any impurities or starting materials. A UV detector set to a wavelength where the compound strongly absorbs would be used for quantification. The retention time would be a characteristic identifier for the compound under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC): For more complex analyses or trace-level detection, coupling liquid chromatography with mass spectrometry would be employed. LC-MS combines the separation power of HPLC or the higher resolution and speed of UPLC with the sensitive and selective detection capabilities of a mass spectrometer. This would allow for the confident identification and quantification of the compound in various matrices.

Quantum Chemical Investigations of Electronic and Vibrational Properties

In the absence of experimental data, theoretical calculations provide valuable insights into molecular properties. Quantum chemical methods, such as Density Functional Theory (DFT), would be used to model the structure and predict the properties of This compound .

Geometry Optimization: DFT calculations would be performed to find the lowest energy (most stable) conformation of the molecule. The resulting optimized geometry would provide theoretical bond lengths and angles that could be compared with potential future X-ray crystallography data.

Vibrational Analysis: The theoretical vibrational frequencies (IR and Raman spectra) would be calculated and could be compared with experimental spectra to aid in the assignment of vibrational modes.

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide information about the electronic structure, reactivity, and the electronic transitions that could be expected in the UV-Vis spectrum. The distribution of electron density and the molecular electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, offering clues about its reactivity and intermolecular interactions.

Intellectual Property Landscape and Research Trends

Overview of Patented Chemical Space for Urea (B33335) and Pyrimidine-Based Therapeutics

The intellectual property landscape for therapeutic agents incorporating urea and pyrimidine (B1678525) scaffolds is both extensive and dynamic, reflecting their significance in modern drug discovery. The urea moiety, a privileged structure in medicinal chemistry, is present in over 90,000 synthetic compounds, with a notable surge in patent applications for its derivatives. frontiersin.org In the last two decades, over 30,000 patents for new potential anticancer agents have been published, of which 890 specifically focus on urea derivatives as anticancer drugs. frontiersin.org

A significant portion of this patented space is dominated by kinase inhibitors. frontiersin.org Kinases are crucial targets in oncology, and the urea scaffold has proven instrumental in designing potent inhibitors. frontiersin.orgnih.gov Pharmaceutical companies have actively patented urea derivatives targeting a variety of kinases. For instance, Aucentra Therapeutics holds a patent for 5-(pyrimidin-4-yl)thiazol-2-yl urea derivatives as cyclin-dependent kinase (CDK) inhibitors, particularly targeting CDK8, which is linked to colorectal cancer. frontiersin.org Similarly, Mochida Pharmaceutical has patented novel tetrahydronaphthyl urea derivatives as Tropomyosin receptor kinase A (TrkA) inhibitors, while Sunshine Lake Pharma has protected substituted urea derivatives as FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia. frontiersin.org The vascular endothelial growth factor receptor (VEGFR) is another key target, with companies like Kala Pharmaceuticals and HNG Chembio Pharmacy patenting N-substituted phenyl-N′-substituted heterocyclic urea compounds as VEGFR-2 kinase inhibitors. frontiersin.org

The pyrimidine core is equally prominent in the patent literature, valued for its structural diversity and wide range of biological activities. nih.govgsconlinepress.com Patents for pyrimidine-based compounds span numerous therapeutic areas, including anti-infectives and oncology. nih.gov For example, patents have been filed for pyrimidine derivatives designed as antifungal agents, with some compounds showing activity superior to existing drugs like Fluconazole. nih.gov In the realm of cancer therapeutics, G1 Therapeutics has filed patents for pyrimidine-based compounds for cancer treatment. google.com The patent literature also includes pyrimidine derivatives targeting CDKs, with a focus on developing agents for cancers like diffuse intrinsic pontine glioma (DIPG). nih.gov Furthermore, patents describe pyrimidinyl aryl urea derivatives as fibroblast growth factor (FGF) inhibitors and other pyrimidine compounds for treating angiogenesis-related disorders. google.comgoogle.com

Emerging Research Trends in the Development of Urea- and Pyrimidine-Containing Compounds

The research and development landscape for urea- and pyrimidine-containing compounds is characterized by continuous innovation, with scientists exploring new applications and refining existing scaffolds to enhance efficacy and overcome challenges like drug resistance. frontiersin.orggsconlinepress.com

A dominant trend in the development of urea-based compounds is the focus on kinase inhibitors for oncology. frontiersin.org The clinical success of aryl-urea drugs like Sorafenib has spurred further research, leading to an exponential increase in publications on urea-based anticancer compounds between 2000 and 2022. frontiersin.org Currently, 10 of the 66 FDA-approved kinase inhibitors feature an aryl-urea moiety. frontiersin.org Beyond oncology, research is expanding to other targets. For instance, urea derivatives are being investigated as potent inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for hypertension and inflammatory diseases. nih.gov Another emerging area is the development of urea-containing antagonists for purinoreceptors, such as the P2Y1 receptor, with potential applications in antithrombotic therapy. nih.gov

For pyrimidine derivatives, the research trends are multifaceted, reflecting the scaffold's versatility. tandfonline.comtandfonline.com A key area of focus is the development of novel anticancer agents. gsconlinepress.comresearchgate.net Researchers are designing pyrimidine hybrids that target multiple pathways, such as dual inhibitors of histone deacetylase (HDAC) and epidermal growth factor receptor (EGFR). nih.gov These efforts aim to create more potent therapeutics and address the issue of drug resistance in cancer treatment. researchgate.net Beyond cancer, there is significant research into pyrimidine derivatives as:

Anti-inflammatory agents: By selectively inhibiting enzymes like COX-2. gsconlinepress.com

Antiviral agents: Including the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov

Antimicrobial agents: To combat the growing threat of bacterial resistance, with pyrimidine-containing compounds showing promise against various pathogens. gsconlinepress.comnih.gov

A notable emerging trend is the synthesis of hybrid molecules that combine the pharmacophoric features of both urea and pyrimidine moieties. scilit.com These novel pyrimidine derivatives incorporating aryl urea, thiourea (B124793), or sulfonamide groups are being evaluated for a range of activities, particularly as anti-inflammatory and antimicrobial agents, demonstrating the continued evolution of these chemical scaffolds in the quest for new and improved therapeutics. nih.govscilit.com

Future Research Directions and Translational Perspectives

Rational Design of Optimized Analogues with Enhanced Potency and Selectivity

The development of analogues of a lead compound is a critical step in optimizing its pharmacological profile. For 1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea, a systematic approach to analogue design, guided by structure-activity relationship (SAR) studies, will be essential. The goal is to enhance both the potency (the concentration of the drug required to produce a specific effect) and the selectivity (the drug's ability to target a specific receptor or enzyme over others) of the compound.

Key areas for structural modification and analysis would include:

Modification of the Naphthalene (B1677914) Ring: Substituents can be introduced at various positions on the naphthalene ring to explore their impact on biological activity. For instance, the addition of electron-donating or electron-withdrawing groups could influence the compound's electronic properties and its interaction with biological targets. The position of the urea (B33335) linker on the naphthalene ring (currently at the 1-position) could also be varied.

Alterations to the Pyrimidine (B1678525) Ring: The pyrimidine ring offers several sites for substitution. Introducing different functional groups could modulate the compound's solubility, metabolic stability, and target-binding affinity.

Modification of the Urea Linker: The urea functional group is a key hydrogen bond donor and acceptor, often crucial for target engagement. Modifications to this linker, such as N-methylation or replacement with a thiourea (B124793), could alter its binding properties and conformational flexibility.

Table 1: Proposed Analogues of this compound for SAR Studies

| Analogue ID | Modification | Rationale |

| ANU-1 | 4-methoxy substitution on the naphthalene ring | To investigate the effect of an electron-donating group on potency. |

| ANU-2 | 4-chloro substitution on the naphthalene ring | To explore the impact of an electron-withdrawing group on selectivity. |

| APU-1 | 5-methyl substitution on the pyrimidine ring | To assess the influence of steric hindrance on target binding. |

| APU-2 | 4,6-dimethyl substitution on the pyrimidine ring | To further probe the steric and electronic requirements of the binding pocket. |

| AMU-1 | N-methylation of the urea linker | To evaluate the importance of the urea NH protons in hydrogen bonding. |

| ATU-1 | Replacement of the urea with a thiourea linker | To assess the impact of the carbonyl oxygen on target interaction. |

Quantitative structure-activity relationship (QSAR) modeling can be employed to correlate the physicochemical properties of these analogues with their biological activities, providing a predictive framework for the design of more potent and selective compounds.

Exploration of Novel Therapeutic Indications based on Deeper Mechanistic Understanding

A thorough understanding of the mechanism of action of this compound is paramount for identifying its potential therapeutic applications. The pyrimidine and urea moieties are present in a variety of compounds targeting kinases, a class of enzymes often implicated in cancer and inflammatory diseases.

Potential avenues for mechanistic studies and the exploration of new therapeutic indications include:

Kinase Inhibition Profiling: The compound and its optimized analogues should be screened against a broad panel of kinases to identify potential molecular targets. The discovery of potent and selective inhibition of a particular kinase could pave the way for its development as an anticancer or anti-inflammatory agent. For example, some pyrazolyl-urea derivatives have shown inhibitory activity against p38 MAPK, a key regulator of inflammatory responses nih.gov.

Cellular Pathway Analysis: Once a primary molecular target is identified, further studies should elucidate the downstream cellular signaling pathways modulated by the compound. This could involve techniques such as Western blotting, reporter gene assays, and transcriptomic analysis.

Phenotypic Screening: In parallel with target-based approaches, the compound can be evaluated in various disease-relevant phenotypic assays. This could uncover unexpected therapeutic activities and provide a starting point for identifying novel mechanisms of action.

A deeper mechanistic understanding will not only guide the development of the compound for a specific disease but also open up possibilities for its use in other therapeutic areas where the identified target plays a crucial role.

Development and Application of Advanced Preclinical Models for Efficacy Assessment

The translation of promising in vitro findings into clinical success is a major challenge in drug development. The use of advanced preclinical models that more accurately recapitulate human physiology and disease is crucial for improving the predictive value of preclinical efficacy studies.

Advanced preclinical models that would be instrumental in the evaluation of this compound and its analogues include:

Humanized Models: These are animal models, typically mice, that have been genetically engineered to express human genes or to have a humanized immune system. For an anticancer agent, testing in a mouse model engrafted with a human tumor (patient-derived xenograft or PDX model) can provide valuable insights into its in vivo efficacy.